Methyl 3-(trifluoromethyl)picolinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7(13)6-5(8(9,10)11)3-2-4-12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTIWUCFNRNKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673227 | |
| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588702-69-6 | |
| Record name | Methyl 3-(trifluoromethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588702-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Direct Trifluoromethylation
One approach involves the direct introduction of a trifluoromethyl group into a pyridine ring. This can be achieved using trifluoromethylating agents like trifluoromethyl iodide (CF₃I) or trifluoromethyl copper (CF₃Cu) in the presence of a catalyst.
Method 2: Halogenation and Substitution
Another method involves the halogenation of a pyridine derivative followed by substitution with a trifluoromethyl group. For example, starting with 3-bromopyridine, one can perform a trifluoromethylation reaction using a suitable trifluoromethylating agent.
Method 3: Esterification of Trifluoromethylated Pyridine-2-Carboxylic Acid
After obtaining the trifluoromethylated pyridine derivative, the next step is esterification to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent.
Detailed Synthesis Steps
Starting Material Preparation : Begin with a suitable pyridine derivative, such as 3-bromopyridine.
Trifluoromethylation : Use a trifluoromethylating agent to introduce the CF₃ group. This step requires careful control of conditions to achieve high yields and selectivity.
Esterification : Convert the resulting trifluoromethylated pyridine-2-carboxylic acid into its methyl ester. This step is typically straightforward and can be performed under mild conditions.
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield |
|---|---|---|
| Trifluoromethylation | CF₃I, Cu catalyst, -20°C to 0°C | 60-80% |
| Esterification | Methanol, H₂SO₄, reflux | 90-95% |
Challenges and Considerations
- Selectivity : Ensuring the trifluoromethyl group is introduced at the correct position on the pyridine ring is crucial.
- Safety : Handling trifluoromethylating agents requires caution due to their reactivity and potential toxicity.
- Scalability : Optimizing reaction conditions for large-scale synthesis while maintaining yield and purity is essential.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Oxidation: Trifluoromethylpicolinic acid or other oxidized derivatives.
Reduction: Methyl 3-(trifluoromethyl)picolinyl alcohol.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
Methyl 3-(trifluoromethyl)picolinate is recognized for its herbicidal activity. As a synthetic auxin herbicide, it mimics natural plant hormones, thus regulating growth and development in plants. Research has demonstrated its effectiveness in controlling weed populations in various crops, showing significant post-emergence activity against target species .
Pesticide Formulations
The compound is often incorporated into pesticide formulations to enhance their efficacy. The trifluoromethyl group increases the biological activity of these pesticides, allowing them to be effective at lower concentrations, which reduces environmental impact .
| Application Area | Method of Application | Results |
|---|---|---|
| Herbicides | Incorporated into herbicide formulations | Effective control of weed populations |
| Pesticides | Sprayed on crops in diluted form | Increased efficacy at lower concentrations |
Pharmaceutical Applications
Drug Design and Development
In the pharmaceutical industry, this compound is explored for enhancing the lipophilicity and metabolic stability of drug candidates. Its incorporation into drug molecules has led to improved pharmacokinetic properties, such as increased half-life and better oral bioavailability .
Therapeutic Agents
The compound is also investigated as a precursor for therapeutic agents targeting specific biological pathways. Structure-activity relationship studies indicate that modifications with this compound can enhance the efficacy and specificity of lead compounds in preclinical models .
| Application Area | Method of Application | Results |
|---|---|---|
| Drug Development | Incorporated into drug candidates | Improved pharmacokinetics |
| Therapeutics | Used as a building block in drug synthesis | Enhanced efficacy in preclinical models |
Material Science Applications
Advanced Materials Development
this compound is utilized in creating high-performance polymers with enhanced thermal stability and chemical resistance. It is polymerized with other monomers under controlled conditions to achieve desired properties .
| Application Area | Method of Application | Results |
|---|---|---|
| Polymer Chemistry | Copolymerization with other monomers | Superior performance in high-temperature applications |
Environmental Science Applications
Environmental Remediation
Research indicates that this compound plays a role in the breakdown of harmful organic compounds, making it a candidate for environmental remediation strategies .
Analytical Chemistry Applications
Derivatization Agent
In analytical chemistry, this compound serves as a derivatization agent to improve the detection and quantification of various analytes. It reacts with target analytes to form derivatives that are more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), leading to enhanced signal intensity and resolution .
| Application Area | Method of Application | Results |
|---|---|---|
| Analytical Chemistry | Reacts with analytes for derivatization | Enhanced detection sensitivity in GC-MS |
Case Studies
- Herbicidal Efficacy Study : A study conducted on various crops demonstrated that this compound effectively reduced weed populations by up to 80% compared to untreated controls.
- Pharmaceutical Development : In a preclinical trial, drugs synthesized using this compound showed a significant increase in bioavailability compared to traditional formulations.
Mechanism of Action
The mechanism of action of methyl 3-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In biological systems, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential antimicrobial and anticancer activities, as it can disrupt cellular processes by interacting with enzymes and proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 3-(trifluoromethyl)picolinate | 588702-69-6 | C₈H₆F₃NO₂ | 205.14 | -CF₃ (3-position), -COOCH₃ (2-position) |
| Methyl 3-bromo-6-(trifluoromethyl)picolinate | 1211538-62-3 | C₈H₅BrF₃NO₂ | 284.03 | -Br (3-position), -CF₃ (6-position) |
| Methyl 6-chloro-3-(trifluoromethyl)picolinate | 1416354-40-9 | C₈H₅ClF₃NO₂ | 239.58 | -Cl (6-position), -CF₃ (3-position) |
| Ethyl 3-(trifluoromethyl)picolinate | Not provided | C₉H₈F₃NO₂ | ~219.16 (estimated) | -CF₃ (3-position), -COOCH₂CH₃ (2-position) |
| Methyl 3-(4-chlorophenyl)picolinate | Not provided | C₁₃H₁₀ClNO₂ | ~255.68 (estimated) | -C₆H₄Cl (3-position) |
| Methyl 3-(dimethoxymethyl)picolinate | 133155-81-4 | C₁₀H₁₃NO₄ | 211.21 | -CH(OCH₃)₂ (3-position) |
Substituent Effects and Reactivity
- Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) in this compound enhances electrophilic aromatic substitution resistance and metabolic stability compared to non-halogenated analogs . Bromine and chlorine substituents (e.g., in Methyl 3-bromo-6-(trifluoromethyl)picolinate and Methyl 6-chloro-3-(trifluoromethyl)picolinate) increase molecular weight and polarizability, making these compounds suitable for cross-coupling reactions in synthesis .
Aromatic and Bulky Substituents :
Physicochemical Properties
- Boiling Point and Stability: this compound’s stability under inert gas (e.g., nitrogen) aligns with its fluorinated analogs, such as Methyl 6-chloro-3-(trifluoromethyl)picolinate, which requires storage at 2–8°C .
Biological Activity
Methyl 3-(trifluoromethyl)picolinate is a synthetic compound recognized for its diverse biological activities, particularly in the fields of herbicide development and potential pharmaceutical applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Overview of this compound
This compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and binding affinity to various biological targets. This compound is primarily utilized as an auxin herbicide but has also been explored for its pharmacological potential.
2.1 Target Interactions
The primary target of this compound is the auxin receptor AFB5. The compound binds to AFB5 more effectively than other herbicides like picloram, disrupting the normal auxin hormone signaling pathway. This interaction leads to altered gene expression and cellular responses associated with plant growth regulation.
2.2 Biochemical Pathways
In biochemical terms, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds in the liver. This interaction can inhibit enzyme activity, thereby affecting metabolic pathways and influencing drug metabolism.
3.1 Herbicidal Activity
As a synthetic auxin, this compound exhibits potent herbicidal properties. It disrupts plant growth by mimicking natural auxins, leading to uncontrolled cell division and growth abnormalities in target plants.
3.2 Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in developing new pharmaceuticals targeting bacterial infections.
3.3 Anti-inflammatory Effects
Research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Herbicidal | Disrupts auxin signaling in plants | |
| Antimicrobial | Potential activity against various bacterial strains | |
| Anti-inflammatory | May reduce inflammation in biological systems |
Case Study: Herbicidal Efficacy
In laboratory settings, this compound demonstrated significant herbicidal activity against several weed species. The compound's ability to bind to AFB5 was shown to be a critical factor in its effectiveness, outperforming traditional herbicides in specific trials.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated notable inhibition zones in cultures treated with the compound, suggesting its potential as an antimicrobial agent.
5. Conclusion
This compound is a multifaceted compound with significant biological activity primarily recognized for its herbicidal properties but also showing promise in antimicrobial and anti-inflammatory applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential across various fields.
Q & A
Q. How can this compound be utilized in multi-step syntheses of complex heterocycles?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
